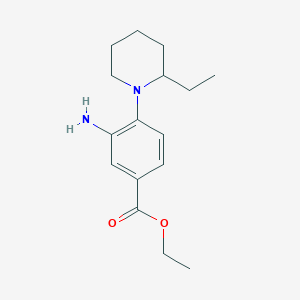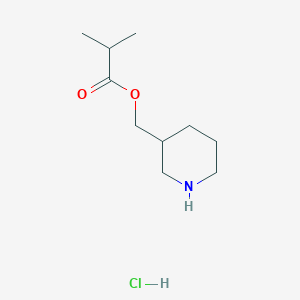
3-Piperidinylmethyl 2-methylpropanoate hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of PMH is C11H20ClNO2. It is a derivative of piperidine, which is a six-membered nitrogen-containing ring.Physical And Chemical Properties Analysis
PMH is a white crystalline powder. Its molecular weight is 207.7 g/mol. The compound is solid at room temperature .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development :
- A study by Komoto et al. (2000) synthesized new fibrates containing piperidine and other moieties, including 2-[3-[1-(4-fluorobenzoyl)-piperidin-4yl]phenoxyl-2-methylpropanoic acid, demonstrating significant activities in decreasing triglyceride, cholesterol, and blood sugar compared to bezafibrate in mice and rats (Komoto et al., 2000).
Biological Properties :
- Research by Gasparyan et al. (2011) involved the synthesis of new 1-(4-substituted-phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols. The study found that some of the synthesized hydrochlorides exhibited moderate antibacterial activity, and a couple of them showed high antioxidant activity (Gasparyan et al., 2011).
Chemical Sensors :
- Wang et al. (2014) developed hydrazide-based fluorescent probes incorporating piperidine for detecting Cu2+ and Hg2+ in aqueous solutions. These probes could differentiate between Cu2+ and Hg2+ with different emission characteristics and were highly sensitive (Wang et al., 2014).
Pharmacokinetics and Metabolism :
- Sasaki et al. (2001) studied Roxatidine acetate hydrochloride, a piperidine derivative, and its metabolic pathways in humans using human liver microsomes. The study identified specific cytochrome P450 enzymes involved in its metabolism, providing insights into its pharmacokinetics (Sasaki et al., 2001).
Synthesis and Structural Analysis :
- Szafran et al. (2007) characterized 4-Piperidinecarboxylic acid hydrochloride through X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum, providing detailed insights into its molecular and crystal structure (Szafran et al., 2007).
Novel Compounds Synthesis :
- A study by Shibuya et al. (2018) on the discovery of K-604, an aqueous-soluble acyl-coenzyme A:cholesterol O-acyltransferase-1 inhibitor, involved the insertion of a piperazine unit, highlighting the role of piperidine derivatives in developing new pharmacological agents (Shibuya et al., 2018).
Eigenschaften
IUPAC Name |
piperidin-3-ylmethyl 2-methylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8(2)10(12)13-7-9-4-3-5-11-6-9;/h8-9,11H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLFTMKRWXXDNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidinylmethyl 2-methylpropanoate hydrochloride | |
CAS RN |
1219979-85-7 | |
| Record name | Propanoic acid, 2-methyl-, 3-piperidinylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Ethyl(2-hydroxyethyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1397283.png)

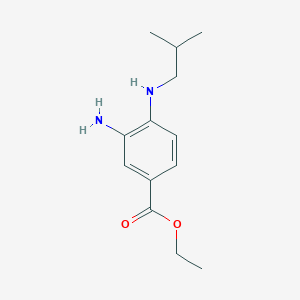
![Ethyl 3-amino-4-[benzyl(methyl)amino]benzoate](/img/structure/B1397287.png)
![Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate](/img/structure/B1397289.png)
![Ethyl 3-amino-4-[(4-pyridinylmethyl)amino]benzoate](/img/structure/B1397291.png)
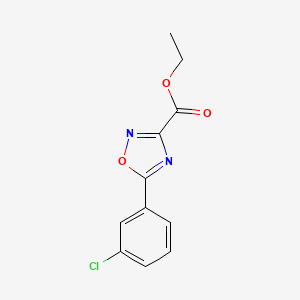
![Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate](/img/structure/B1397293.png)
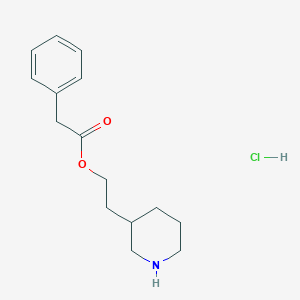
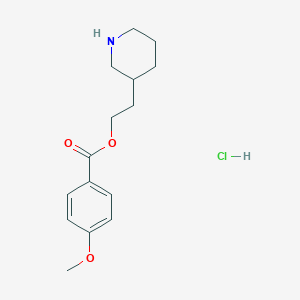
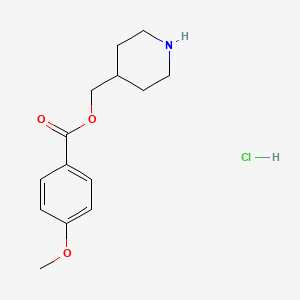
![3-[(2-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397299.png)
![Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate](/img/structure/B1397303.png)
